5,7,4'-trihydroxy-6,8-diprenylisoflavone is a member of the class of 7-hydroxyisoflavones that is genistein substituted by prenyl groups at positions 6 and 8. It has been isolated from Derris scandens and Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It derives from a genistein.
6,8-Diprenylgenistein
CAS No.: 51225-28-6
Cat. No.: VC21220056
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51225-28-6 |
|---|---|
| Molecular Formula | C25H26O5 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one |
| Standard InChI | InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3 |
| Standard InChI Key | UCHYSPNEUSDFQR-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C |
| Canonical SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C |
| Appearance | Yellow powder |
Introduction
Chemical Structure and Properties
6,8-Diprenylgenistein, also known as 5,7,4'-trihydroxy-6,8-diprenylisoflavone, is a prenylated isoflavone derivative of genistein. It contains two prenyl groups (3-methyl-2-buten-1-yl) attached at positions 6 and 8 of the isoflavone backbone.
Chemical Identification
| Property | Value |
|---|---|
| Chemical Formula | C₂₅H₂₆O₅ |
| Molecular Weight | 406.47 g/mol |
| CAS Number | 51225-28-6 |
| Synonyms | 5,7,4'-trihydroxy-6,8-diprenylisoflavone; 8-Prenylwighteone; 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one |
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 140-142 °C |
| Boiling Point | 627.4±55.0 °C (Predicted) |
| Density | 1.246±0.06 g/cm³ (Predicted) |
| Solubility | DMSO: 1 mg/mL |
| pKa | 7.15±0.20 (Predicted) |
| Flash Point | 214.6±25.0 °C |
| Recommended Storage | 2-8°C |
6,8-Diprenylgenistein is structurally characterized by the typical C6-C3-C6 backbone of isoflavones, with hydroxyl groups at positions 5, 7, and 4', and prenyl groups at positions 6 and 8, which significantly influence its biological activities .
Natural Sources and Isolation
6,8-Diprenylgenistein has been isolated from several plant species, particularly from the Leguminosae family.
Plant Sources
The compound has been identified in various plant species including:
Isolation Techniques
Isolation of 6,8-diprenylgenistein typically involves extraction from plant material using organic solvents followed by various chromatographic techniques. In a typical isolation procedure:
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Plant material is extracted with organic solvents such as methanol or ethyl acetate
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The extract undergoes fractionation using column chromatography
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Separation and purification employ techniques like Sephadex LH-20 column chromatography and semi-preparative HPLC
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Identification is confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy
For example, researchers have used CH₂Cl₂-MeOH (50:50, v/v) with Sephadex LH-20 column chromatography and semi-preparative HPLC with MeOH-H₂O systems to isolate and purify this compound .
Biological Activities
6,8-Diprenylgenistein exhibits diverse biological activities that have been documented through extensive research.
Anti-Cancer Properties
One of the most significant biological activities of 6,8-diprenylgenistein is its anti-cancer effects, particularly against oral cancer.
Inhibition of Lymphangiogenesis
6,8-Diprenylgenistein (6,8-DG) has demonstrated potent inhibitory effects on lymphangiogenesis, a critical process in cancer metastasis. Research has shown that:
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6,8-DG inhibits the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) induced by recombinant human vascular endothelial growth factor-A (rhVEGF-A)
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The tube formation of rhVEGF-A-treated HLMECs was reduced dose-dependently in the presence of 1, 2.5, and 5 μM 6,8-DG
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The migration of rhVEGF-A-treated HLMECs was inhibited by 62%, 88%, and 104% in the presence of 1, 2.5, and 5 μM 6,8-DG, respectively
Reduction of Lymph Node Metastasis
6,8-DG has shown promising effects in reducing lymph node metastasis in oral cancer models:
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In an oral cancer sentinel lymph node (OCSLN) animal model, 6,8-DG suppressed tumor-induced lymphangiogenesis and sentinel lymph node metastasis
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6,8-DG inhibited the volume increase of sentinel lymph nodes induced by VEGF-A from 21.38 ± 7.6 mm³ to 7.61 ± 5.13 mm³
Molecular Mechanisms
The anti-cancer effects of 6,8-DG appear to be mediated through multiple molecular mechanisms:
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Suppression of the VEGF-A/VEGFR-2 signaling pathway in HLMECs
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Inhibition of the expression and activation of VEGFR-2 stimulated by rhVEGF-A in HLMECs
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Inhibition of the activation of lymphangiogenesis-related downstream signaling factors including FAK, PI3K, AKT, p38, and ERK in rhVEGF-A-treated HLMECs
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Inhibition of hypoxia-inducible factor (HIF-1α) expression, which is involved in the regulation of VEGF-A expression in CoCl₂-treated SCCVII cells
Antimicrobial Activity
6,8-Diprenylgenistein possesses significant antimicrobial properties against various bacterial strains.
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It has demonstrated activity against both Gram-positive and Gram-negative bacteria
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The compound has been identified as one of the antimicrobial flavonoids isolated from licorice root extract
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Its antibacterial activity has been determined using micro broth dilution assays
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6,8-Diprenylgenistein has shown particular efficacy against Streptococcus mutans strains
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It has been found to exhibit antibacterial effects on methicillin-resistant Staphylococcus aureus (MRSA) strains and methicillin-sensitive S. aureus
Anti-Obesity Effects
Structure-Activity Relationship
The unique biological activities of 6,8-diprenylgenistein are closely related to its chemical structure. The prenyl groups at positions 6 and 8 significantly enhance its biological activities compared to the parent compound genistein.
The prenylation of isoflavones has been demonstrated to enhance:
The hydroxyl groups at positions 5, 7, and 4' contribute to its antioxidant properties and ability to interact with various cellular targets .
Pharmacological Mechanisms
VEGF-A/VEGFR-2 Signaling Pathway
One of the primary mechanisms through which 6,8-diprenylgenistein exerts its anti-cancer effects is through modulation of the VEGF-A/VEGFR-2 signaling pathway:
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It reduces the expression of VEGF-A transcript levels in CoCl₂-treated SCCVII cells by 31%, 54%, and 122% at concentrations of 1, 2.5, and 5 μM, respectively
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VEGF-A protein levels were reduced by 70%, 89%, and 95% in cells treated with 1, 2.5, and 5 μM 6,8-DG, respectively
HIF-1α Regulation
6,8-Diprenylgenistein also influences cancer progression through regulation of HIF-1α:
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While 6,8-DG has minimal effects on HIF-1α mRNA levels, it significantly reduces HIF-1α protein expression in CoCl₂-treated SCCVII cells
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This suggests that 6,8-DG regulates HIF-1α through post-transcriptional mechanisms, particularly through promotion of proteasome-mediated degradation
Downstream Signaling Pathways
The compound affects multiple downstream signaling molecules involved in lymphangiogenesis:
Current Research Status and Future Directions
Research Progress
Research on 6,8-diprenylgenistein has primarily focused on:
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In vitro studies examining its effects on cancer cell lines and lymphatic endothelial cells
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Animal models investigating its impact on lymphangiogenesis and lymph node metastasis
Research Gaps and Future Directions
Despite promising results, several areas require further investigation:
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Clinical studies to assess safety, efficacy, and optimal dosing in humans
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Development of improved delivery systems to enhance bioavailability
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Exploration of potential synergistic effects with established cancer therapies
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Comprehensive evaluation of its pharmacokinetic properties
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Further elucidation of its anti-obesity mechanisms and potential applications
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